molecular formula C12H10N2O3 B5756598 1-methyl-5-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde

1-methyl-5-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B5756598
M. Wt: 230.22 g/mol
InChI Key: IZVXUVKGJAZCHT-UHFFFAOYSA-N
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Description

1-methyl-5-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrole derivative that has been synthesized using various methods.

Scientific Research Applications

Magnetic Properties and Single Molecule Magnets

1-Methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, has been used as a ligand in the coordination of paramagnetic transition metal ions. This led to the development of a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior, demonstrating potential applications in the field of magnetism and materials science (Giannopoulos et al., 2014).

Synthesis and Characterization of Conducting Polymers

In a study focusing on the synthesis of new soluble conducting polymers, derivatives of 1-methyl-5-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde were polymerized. These polymers showed potential for use in electrochromic devices due to their ability to change color when an electric charge is applied, indicating their significance in materials science and technology (Variş et al., 2006).

Green Chemistry and Synthesis of Pyrrole Derivatives

Research has been conducted on the synthesis of various pyrrole derivatives, including those related to 1-methyl-5-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, under eco-friendly, catalyst-free, and solvent-free conditions. This methodology highlights the compound's role in promoting green chemistry and sustainable synthesis methods (Niknam & Mojikhalifeh, 2014).

Development of Fluorescent Compounds

Another study synthesized derivatives of pyrrole-2-carbaldehyde, which showed brilliant fluorescence. These compounds have applications in the development of fluorescent materials, which can be used in imaging and sensing technologies (Es et al., 2010).

Antimicrobial and Antioxidant Properties

Derivatives of pyrrole-2-carbaldehydes have been synthesized and tested for their antimicrobial and antioxidant activities. These compounds, including those structurally related to 1-methyl-5-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, showed a broad spectrum of antimicrobial activities, indicating their potential use in medical and pharmaceutical applications (Bhat et al., 2016).

properties

IUPAC Name

1-methyl-5-(3-nitrophenyl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-13-11(8-15)5-6-12(13)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVXUVKGJAZCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C2=CC(=CC=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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